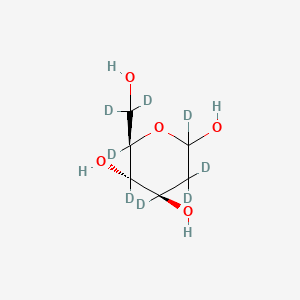
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is a deuterated analog of a polyamine compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride typically involves the deuteration of the corresponding non-deuterated polyamine. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents, as well as specific catalysts to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated materials. The process must ensure high purity and yield, often requiring rigorous purification steps such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: It can be reduced to form deuterated amines with lower oxidation states.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like deuterated hydrogen peroxide, and reducing agents such as deuterated lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are deuterated analogs of the original compound, which retain the deuterium atoms in their structure. These products can have different chemical and physical properties compared to their non-deuterated counterparts.
Scientific Research Applications
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride has several scientific research applications:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of polyamine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, where deuterated compounds can exhibit different pharmacokinetics and metabolic stability.
Industry: Utilized in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.
Mechanism of Action
The mechanism of action of N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved may include polyamine metabolism and related signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobutane-d4 dihydrochloride: A deuterated analog of putrescine, used in similar applications.
Deuterated spermidine: Another polyamine with deuterium incorporation, used in metabolic studies and cancer research.
Uniqueness
N’-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride is unique due to its specific deuterium incorporation pattern, which can lead to distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications where deuterium effects are of interest.
Properties
Molecular Formula |
C8H24Cl3N3 |
|---|---|
Molecular Weight |
272.7 g/mol |
IUPAC Name |
N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H/i5D2,6D2;;; |
InChI Key |
ASPPINREBNQPGP-IPRCPRARSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCNCCCC([2H])([2H])N)N.Cl.Cl.Cl |
Canonical SMILES |
C(CCNCCCCN)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)


![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)





![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
